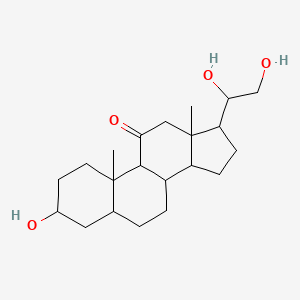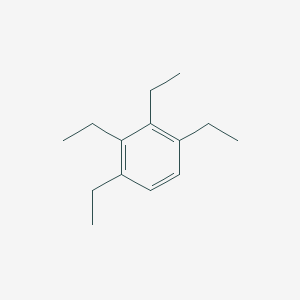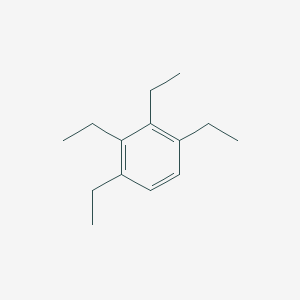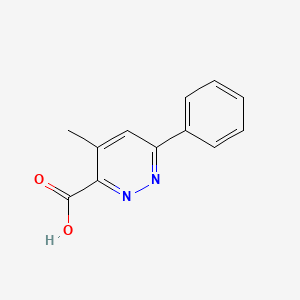![molecular formula C29H34N4O5S B12288036 1,3-thiazol-5-ylmethyl N-[5-(2,5-dioxo-4-propan-2-ylimidazolidin-1-yl)-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B12288036.png)
1,3-thiazol-5-ylmethyl N-[5-(2,5-dioxo-4-propan-2-ylimidazolidin-1-yl)-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Des(isopropylthiazolyl) Hydantoin Ritonavir: is a derivative of Ritonavir, an antiretroviral medication used to treat and prevent HIV/AIDS. This compound is characterized by its molecular formula C29H34N4O5S and a molecular weight of 550.67 g/mol . It is primarily used in research settings, particularly in the study of viral infections and proteomics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Des(isopropylthiazolyl) Hydantoin Ritonavir involves multiple steps, starting with the preparation of the hydantoin and thiazolyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction typically requires controlled temperatures and the use of solvents like chloroform, DMSO, or methanol .
Industrial Production Methods: Industrial production of Des(isopropylthiazolyl) Hydantoin Ritonavir follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in solid form and stored at low temperatures to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions: Des(isopropylthiazolyl) Hydantoin Ritonavir undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.
Substitution: This involves the replacement of one functional group with another, typically under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms .
Aplicaciones Científicas De Investigación
Des(isopropylthiazolyl) Hydantoin Ritonavir has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential antiviral properties, particularly against HIV and other viral infections.
Industry: Utilized in the development of antiviral drugs and as a quality control standard in pharmaceutical manufacturing .
Mecanismo De Acción
The mechanism of action of Des(isopropylthiazolyl) Hydantoin Ritonavir involves the inhibition of the HIV protease enzyme. This enzyme is crucial for the cleavage of viral polyproteins into functional proteins necessary for viral replication. By inhibiting this enzyme, the compound prevents the maturation of viral particles, thereby reducing the viral load in infected individuals .
Comparación Con Compuestos Similares
Ritonavir: The parent compound, used as an antiretroviral medication.
Lopinavir: Another protease inhibitor used in combination with Ritonavir.
Indinavir: A similar protease inhibitor with a different molecular structure.
Uniqueness: Des(isopropylthiazolyl) Hydantoin Ritonavir is unique due to its specific structural modifications, which may enhance its binding affinity and inhibitory activity against the HIV protease enzyme. These modifications also make it a valuable tool in research settings for studying the structure-activity relationships of protease inhibitors .
Propiedades
Fórmula molecular |
C29H34N4O5S |
|---|---|
Peso molecular |
550.7 g/mol |
Nombre IUPAC |
1,3-thiazol-5-ylmethyl N-[5-(2,5-dioxo-4-propan-2-ylimidazolidin-1-yl)-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C29H34N4O5S/c1-19(2)26-27(35)33(28(36)32-26)22(13-20-9-5-3-6-10-20)15-25(34)24(14-21-11-7-4-8-12-21)31-29(37)38-17-23-16-30-18-39-23/h3-12,16,18-19,22,24-26,34H,13-15,17H2,1-2H3,(H,31,37)(H,32,36) |
Clave InChI |
CDGZDJUYEAMJKJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C(=O)N(C(=O)N1)C(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


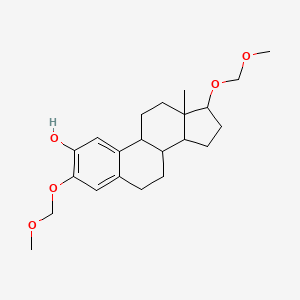
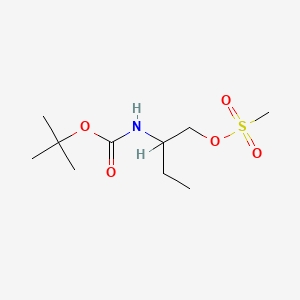
![4-Hydroxy-4-methyl-1,6,7,8-tetrahydropyrano[3,4-f]indolizine-3,10-dione](/img/structure/B12287980.png)
![6-(Difluoromethoxy)-2-iodobenzo[d]thiazole](/img/structure/B12287995.png)
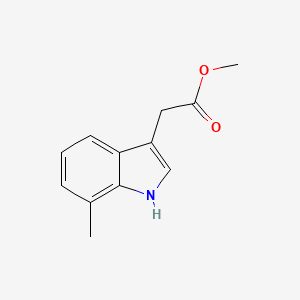
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] heptadecanoate](/img/structure/B12288002.png)
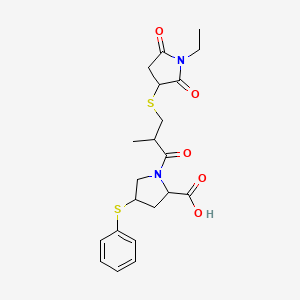
![1-(11,18-Dihydroxy-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadecan-2-yl)-2-hydroxyethanone](/img/structure/B12288007.png)
![1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine](/img/structure/B12288011.png)
